molecular formula C11H20N2O3 B1621209 Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate CAS No. 333985-78-7

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Cat. No. B1621209
M. Wt: 228.29 g/mol
InChI Key: DEOCAVMFASHQNK-UHFFFAOYSA-N
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Description

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It has an average mass of 228.288 Da and a monoisotopic mass of 228.147400 Da . This compound is widely used in scientific research and is a valuable tool for studying drug interactions and molecular mechanisms.


Molecular Structure Analysis

The molecular structure of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The structure also includes one ethyl ester functional group and one dimethylcarbamoyl functional group .


Physical And Chemical Properties Analysis

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 332.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.5±3.0 kJ/mol, and it has a flash point of 154.8±25.9 °C . The compound has a molar refractivity of 59.8±0.3 cm3, and its polar surface area is 50 Å2 .

Scientific Research Applications

Neuroprotective Applications

  • Alzheimer's Disease Treatment: A study highlighted a compound, SP-04, designed to offer a multi-target therapeutic approach for neuroprotection as a treatment for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity and shows antioxidant properties, offering neuroprotection against Aβ42 toxicity, which suggests its potential as a novel therapeutic strategy for Alzheimer's disease treatment (Lecanu et al., 2010).

Chemical Synthesis and Structure Analysis

  • Molecular Structure and Spectroscopic Properties: A novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, demonstrating the utility of quantum chemical calculations in evaluating the compound's properties. This work underscores the significance of computational methods in understanding the structural and electronic aspects of novel compounds (R. Singh et al., 2013).

Anticancer Potential

  • Anticancer Agents Synthesis: Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has yielded promising anticancer agents. Compounds synthesized showed strong anticancer activity, comparable to doxorubicin, in various cell lines. This indicates the potential for further development of these compounds as therapeutic agents against cancer (A. Rehman et al., 2018).

Catalysis

  • Ligand-Catalyzed Arylation of Aldehydes: The use of 2-piperidino-1,2,2-triphenylethanol as a catalyst in the arylation of aldehydes has been reported to afford chiral diarylcarbinols with high enantiomeric excess. This research contributes to the field of asymmetric synthesis, showcasing the potential of piperidine derivatives in catalytic applications (M. Fontes et al., 2004).

Tuberculosis Treatment

  • Mycobacterium tuberculosis GyrB Inhibitors: Thiazole-aminopiperidine hybrid analogues were synthesized and evaluated as GyrB ATPase inhibitors, showcasing significant activity against Mycobacterium tuberculosis. This highlights the compound's role in addressing antibiotic resistance and developing new treatments for tuberculosis (V. U. Jeankumar et al., 2013).

Antibacterial Applications

  • Furan Ring Containing Organic Ligands: Research into furan ring-containing organic ligands has shown potential antibacterial activity. The study synthesized and characterized compounds for their chelating properties and monitored their antimicrobial activity, contributing to the development of new antibacterial agents (H. Patel, 2020).

properties

IUPAC Name

ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-4-16-10(14)9-5-7-13(8-6-9)11(15)12(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOCAVMFASHQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365335
Record name ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

CAS RN

333985-78-7
Record name ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl isonipecotate (31.44 g, 200 mmol) and triethylamine (50.2 ml, 360 mmol) were dissolved in dichloromethane (200 ml), and under ice cooling, to the solution was added dropwise N,N-dimethylcarbamoyl chloride (27.6 ml, 300 mmol). The mixture was stirred for 18 hours while the temperature was elevating to room temperature. To the reaction mixture was added water (100 ml) under ice cooling, and the organic layer was taken by separatory funnel. The aqueous layer was extracted with dichloromethane (50 ml×2), and the extracts were mixed with the organic layer. The combined organic layer was washed with 1N-hydrochloric acid (100 ml×3) dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the titled compound (51.30 g, it was proved that N,N-dimethyl carbamoyl chloride is contained about 10 wt % by 1H NMR.) as a pale brown oily substance.
Quantity
31.44 g
Type
reactant
Reaction Step One
Quantity
50.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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